![molecular formula C13H16N2O4S B1489670 6-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]hexanoic acid CAS No. 729582-16-5](/img/structure/B1489670.png)
6-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]hexanoic acid
Übersicht
Beschreibung
“6-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]hexanoic acid” is a chemical compound with the molecular formula C13H16N2O4S and a molecular weight of 296.34 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “6-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]hexanoic acid” consists of a benzothiazole ring (a bicyclic system composed of a benzene ring fused to a thiazole ring) attached to a hexanoic acid chain via an amino group . The exact 3D structure can be obtained from chemical databases or suppliers .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]hexanoic acid” include its molecular weight (296.34) and molecular formula (C13H16N2O4S) . It is typically stored at -20°C . For more detailed properties, it’s recommended to refer to the product’s data sheet or consult with the supplier.Wissenschaftliche Forschungsanwendungen
-
Pharmacology
- 1,2,4-Benzothiadiazine-1,1-dioxide derivatives have been reported to have various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
- The methods of application or experimental procedures again depend on the specific application. For example, some compounds have been evaluated as KATP channel activators on pancreatic endocrine tissue and vascular smooth muscle tissue .
- The outcomes of these studies have shown that certain substitutions on the benzothiadiazine ring can lead to improved biological activity .
-
Antiproliferative Activity
- Some 1,4,2-benzodithiazine derivatives have been synthesized and evaluated in vitro for their antiproliferative activity .
- The methods of application or experimental procedures involve in vitro testing on specific cancer cell lines .
- The outcomes of these studies have shown that some of these compounds have significant antiproliferative activity .
-
Antibacterial Activity
- Some benzothiazine derivatives have shown significant antibacterial activity . For example, the ethyl 6-(4-chlorobenzoyl)-1,1-dioxo-3,5-diaryl derivatives of the 1,4-thiazinane-2-carboxylates are highly active against different species of mycobacterium that are highly resistant to other drugs .
- The methods of application or experimental procedures involve in vitro testing on specific bacterial strains .
- The outcomes of these studies have shown that some of these compounds have significant antibacterial activity .
-
Antifungal Activity
-
Antitubercular Activity
- Some imidazole containing compounds, which are structurally similar to benzothiazine, have been synthesized and evaluated for their antitubercular potential .
- The methods of application or experimental procedures involve in vitro testing on Mycobacterium tuberculosis strain .
- The outcomes of these studies have shown that some of these compounds have significant antitubercular activity .
-
Antihypertensive Activity
- 1,2,4-Benzothiadiazine-1,1-dioxide derivatives have been reported to have antihypertensive activity .
- The methods of application or experimental procedures involve in vitro testing on specific hypertensive models .
- The outcomes of these studies have shown that certain substitutions on the benzothiadiazine ring can lead to improved antihypertensive activity .
-
Antidiabetic Activity
- 1,2,4-Benzothiadiazine-1,1-dioxide derivatives have also been reported to have antidiabetic activity .
- The methods of application or experimental procedures involve in vitro testing on specific diabetic models .
- The outcomes of these studies have shown that certain substitutions on the benzothiadiazine ring can lead to improved antidiabetic activity .
-
KATP Channel Activators
- 1,2,4-Benzothiadiazine-1,1-dioxide derivatives have been evaluated as KATP channel activators on pancreatic endocrine tissue and vascular smooth muscle tissue .
- The methods of application or experimental procedures involve in vitro testing on specific tissue models .
- The outcomes of these studies have shown that certain substitutions on the benzothiadiazine ring can lead to improved KATP channel activation .
Eigenschaften
IUPAC Name |
6-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c16-12(17)8-2-1-5-9-14-13-10-6-3-4-7-11(10)20(18,19)15-13/h3-4,6-7H,1-2,5,8-9H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBKSQVGTWLUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCCCCC(=O)O)NS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]hexanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-Fluoro-2-methylbenzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1489587.png)
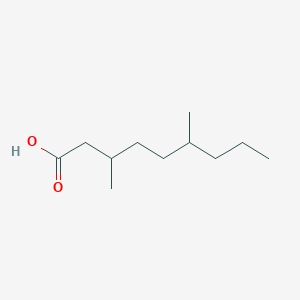
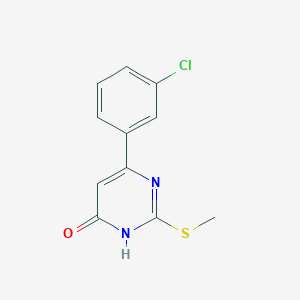

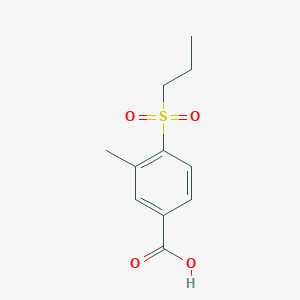

![2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal oxime](/img/structure/B1489597.png)
![[5-(2,5-Dichlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489600.png)
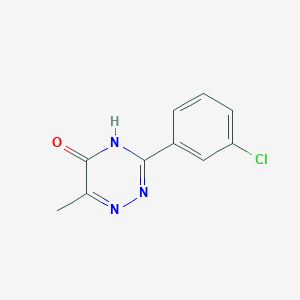
![1-[2-(Difluoromethoxy)benzyl]-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole](/img/structure/B1489603.png)
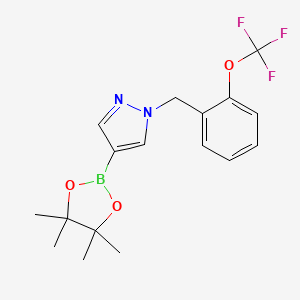

![3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1489607.png)
